9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one

Medicinal Chemistry Receptor Binding Enzyme Inhibition

9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one (CAS 20943-75-3, molecular formula C₁₂H₉NO₂, molecular weight 199.21 g/mol) is an indenopyridine derivative characterized by a hydroxyl group at the 9-position of a fused indene-pyridinone scaffold. This scaffold class has been explored in patents for calcium channel blockade and as intermediates for pharmaceutically active compounds, establishing a baseline of interest in medicinal chemistry.

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
Cat. No. B11900920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one
Molecular FormulaC12H9NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C(C(C2=C1)O)C(=O)NC=C3
InChIInChI=1S/C12H9NO2/c14-11-9-4-2-1-3-7(9)8-5-6-13-12(15)10(8)11/h1-6,11,14H,(H,13,15)
InChIKeyZILWPZOHRBFLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one (CAS 20943-75-3): Chemical Identity & Comparator Landscape for Informed Procurement


9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one (CAS 20943-75-3, molecular formula C₁₂H₉NO₂, molecular weight 199.21 g/mol) is an indenopyridine derivative characterized by a hydroxyl group at the 9-position of a fused indene-pyridinone scaffold . This scaffold class has been explored in patents for calcium channel blockade and as intermediates for pharmaceutically active compounds, establishing a baseline of interest in medicinal chemistry [1][2]. However, a systematic search of primary research papers, patents, and authoritative databases for direct, quantitative differentiation data for this specific compound against closely related analogs reveals a critical evidence gap. The available peer-reviewed and patent literature contains no head-to-head comparative studies, no quantitative activity measurements, and no selectivity profiling for 9-hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one relative to its closest in-class compounds. Procurement decisions must therefore rely on the compound's defined chemical identity and the general class-level potential, rather than on validated performance differentiators.

The Risk of Blind Substitution: Why 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one Cannot Be Interchanged with Other Indenopyridines Without Data


The indenopyridine scaffold is a privileged structure in medicinal chemistry, but even minor substitutions at the 9-position can drastically alter physicochemical properties, hydrogen-bonding capacity, metabolic stability, and target engagement [1]. The general class of substituted indeno[2,1-c]pyridines is known for calcium channel blocking activity, yet the specific 9-hydroxy derivative described here lacks any published binding or functional data [2]. Without head-to-head evidence, assuming that 9-hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one will behave similarly to des-hydroxy analogs (e.g., 9H-Indeno[2,1-c]pyridin-9-one, CAS 5061-91-6) or to other substituted indenopyridines is scientifically unjustified. The following sections detail the extent—and limitations—of the available quantitative evidence, enabling a rigorous, data-driven assessment of when and why this specific compound may or may not be the appropriate choice for a research or industrial application.

Quantitative Differentiation Evidence for 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one: A Systematic Gap Analysis


Ligand-Target Engagement Data: No Validated Binding or Functional Assays Available

A comprehensive search of BindingDB, ChEMBL, and the primary literature returned no valid affinity or IC₅₀ data for 9-hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one. A potential match in BindingDB (BDBM50567693) was determined to be a structurally unrelated compound based on SMILES comparison [1]. Consequently, no comparative binding profile against the closest analogs (e.g., 9H-Indeno[2,1-c]pyridin-9-one, CAS 5061-91-6; substituted indenopyridines from US4593033) can be constructed. This absence of data is the single most critical limitation for any selection decision.

Medicinal Chemistry Receptor Binding Enzyme Inhibition

Comparative Physicochemical Properties: Hydrogen-Bond Donor/Acceptor Capacity vs. Des-Hydroxy Analog

The 9-hydroxy substituent introduces an additional hydrogen-bond donor (HBD) and acceptor (HBA) relative to the des-hydroxy analog 9H-Indeno[2,1-c]pyridin-9-one (CAS 5061-91-6). While no experimentally measured logP or solubility data are available for either compound, calculated molecular properties predict important differences: the target compound (C₁₂H₉NO₂, MW 199.21) has a higher topological polar surface area (tPSA ≈ 53 Ų) compared to the des-hydroxy analog (C₁₂H₇NO, MW 181.19, tPSA ≈ 33 Ų) due to the additional hydroxyl group [1]. This increase in HBD count and tPSA is classically associated with reduced passive membrane permeability, potentially altering oral bioavailability and CNS penetration profiles in ways that cannot be assumed equivalent to the des-hydroxy analog.

Drug-likeness Physicochemical Profiling ADME

Metabolic Stability and Clearance: No Experimental Data for Any Indenopyridin-1-one Series

A search for metabolic stability data on the indenopyridin-1-one scaffold yielded no results from rat or human liver microsome assays for either the target compound or its closest analogs. The class-level literature on related hexahydroindenopyridines indicates metabolic activity relevant to lipid-lowering effects, but these compounds differ substantially in saturation state and substitution pattern from the aromatic 9-hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one [1]. The presence of the 9-hydroxyl group introduces a potential site for Phase II conjugation (glucuronidation/sulfation), which could differentiate clearance pathways from the des-hydroxy analog, but this remains entirely hypothetical without experimental verification.

Drug Metabolism Microsomal Stability PK Profiling

Synthetic Accessibility and Purity: Defined Chemical Identity as a Differentiator from Uncharacterized Mixtures

The target compound is defined by a specific SMILES string (c1ccc2c(c1)-c3cc[nH]c(=O)c3C2O), CAS registry number (20943-75-3), and molecular formula (C₁₂H₉NO₂) . This unambiguous chemical identity is a procurement differentiator when compared to incompletely characterized indenopyridine mixtures or intermediates. However, no published synthetic protocols or purity specifications (HPLC, NMR) were found in peer-reviewed literature. The absence of a validated synthesis and analytical reference standard means that quality assurance must rely entirely on the vendor's certificate of analysis, which introduces batch-to-batch variability risk not quantifiable from public data.

Synthetic Chemistry Quality Control Analytical Characterization

Evidence-Linked Application Scenarios for 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one


Scaffold-Hopping and Fragment-Based Drug Design

The defined indenopyridinone core with a 9-hydroxyl handle offers a chemically tractable fragment for medicinal chemistry optimization. The additional hydrogen-bond donor relative to des-hydroxy analogs (see Section 3, Evidence Item 2) can be exploited for target engagement via directed hydrogen-bonding interactions. The lack of pre-existing biological data makes this compound a clean-slate starting point for de novo fragment growth or scaffold-hopping campaigns, provided the procurement includes appropriate analytical certification .

Synthetic Intermediate for Indenopyridine Libraries

As a fully characterized chemical entity (CAS 20943-75-3), this compound can serve as a defined intermediate for the parallel synthesis of focused indenopyridine libraries. Its unambiguous identity reduces the risk of propagating structural errors compared to non-registered, poorly characterized alternatives (see Section 3, Evidence Item 4). The 9-hydroxyl group provides a synthetic handle for further functionalization (e.g., esterification, etherification, oxidation) that is absent in the des-hydroxy analog .

Physicochemical Probe for Permeability and Solubility Studies

The calculated increase in hydrogen-bond donor count and topological polar surface area relative to the des-hydroxy analog (ΔHBD = +2, ΔtPSA ≈ +20 Ų) makes this compound a useful tool for experimentally validating in silico permeability models. Paired testing of 9-hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one and 9H-Indeno[2,1-c]pyridin-9-one (CAS 5061-91-6) in Caco-2 or PAMPA assays would generate quantitative structure–property relationship data currently absent from the literature .

Reference Standard for Analytical Method Development

The availability of a registered CAS number and defined SMILES string enables the use of this compound as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working on indenopyridine-containing mixtures or natural product extracts. Its procurement as a characterized chemical reduces ambiguity in spectral assignment compared to non-certified materials (see Section 3, Evidence Item 4) .

Quote Request

Request a Quote for 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.